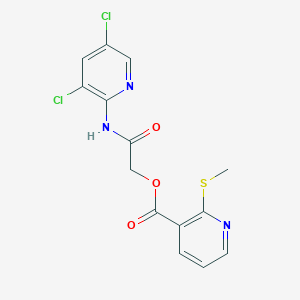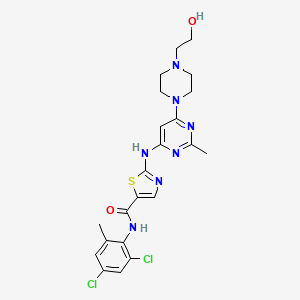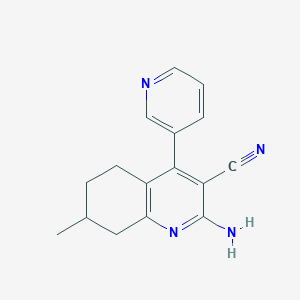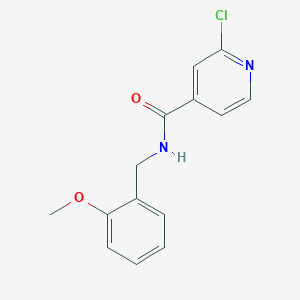
2-Chloro-N-(2-methoxybenzyl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(2-methoxybenzyl)isonicotinamide is an organic compound that belongs to the class of isonicotinamides It is characterized by the presence of a chloro group, a methoxybenzyl group, and an isonicotinamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-methoxybenzyl)isonicotinamide typically involves the reaction of 2-methoxybenzylamine with 2-chloronicotinoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2-Chloro-N-(2-methoxybenzyl)isonicotinamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in ethanol or methanol.
Major Products Formed
Nucleophilic substitution: Formation of substituted isonicotinamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
科学的研究の応用
2-Chloro-N-(2-methoxybenzyl)isonicotinamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-Chloro-N-(2-methoxybenzyl)isonicotinamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The chloro and methoxybenzyl groups can enhance its binding affinity and selectivity towards these targets.
類似化合物との比較
Similar Compounds
- 2-Chloro-N-(4-methoxybenzyl)benzamide
- 2-Chloro-N-(3-methoxybenzyl)isonicotinamide
- 2-Chloro-N-(2-methoxyphenyl)isonicotinamide
Uniqueness
2-Chloro-N-(2-methoxybenzyl)isonicotinamide is unique due to the specific positioning of the methoxy group on the benzyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic profiles compared to its analogs.
特性
分子式 |
C14H13ClN2O2 |
|---|---|
分子量 |
276.72 g/mol |
IUPAC名 |
2-chloro-N-[(2-methoxyphenyl)methyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H13ClN2O2/c1-19-12-5-3-2-4-11(12)9-17-14(18)10-6-7-16-13(15)8-10/h2-8H,9H2,1H3,(H,17,18) |
InChIキー |
PDUUMPZSIOKPTJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC(=NC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-3-(3-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)prop-2-enoic acid](/img/structure/B15282428.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-hydroxy-4,6-dimethylpyridine-3-carboxamide](/img/structure/B15282433.png)
![6-(3,5-Dimethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282434.png)
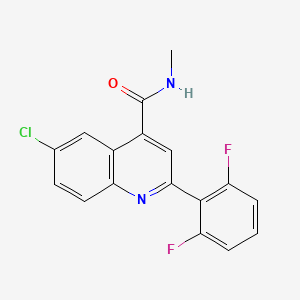
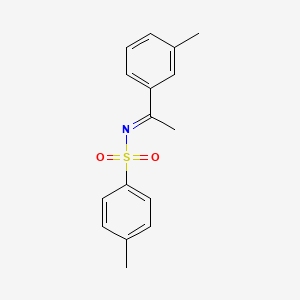
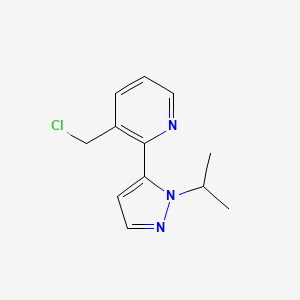
![N-(4-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15282450.png)
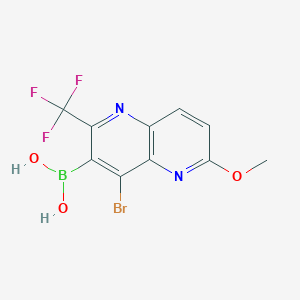
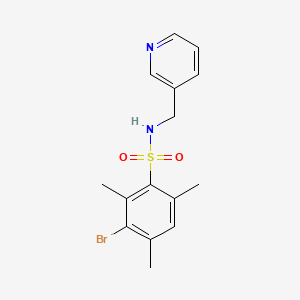
![Methyl 5-({[(3-methylbenzoyl)amino]carbothioyl}amino)-2-(4-morpholinyl)benzoate](/img/structure/B15282485.png)
![N-{2,5-dimethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}acetamide](/img/structure/B15282491.png)
